3,4-dichloro-N-cyclopentylbenzamide

Description

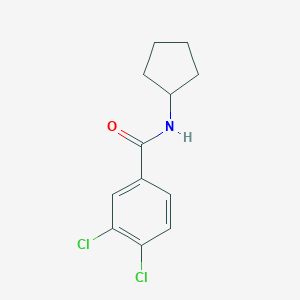

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13Cl2NO |

|---|---|

Molecular Weight |

258.14 g/mol |

IUPAC Name |

3,4-dichloro-N-cyclopentylbenzamide |

InChI |

InChI=1S/C12H13Cl2NO/c13-10-6-5-8(7-11(10)14)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) |

InChI Key |

HYDMYTZYEQXHMG-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,4 Dichloro N Cyclopentylbenzamide

Established Amidation Routes for Benzamide (B126) Moiety Formation

The formation of the amide bond is the cornerstone of synthesizing 3,4-dichloro-N-cyclopentylbenzamide. Traditional methods, prized for their reliability and scalability, typically involve the reaction of an activated carboxylic acid derivative with an amine.

The most common and direct method for synthesizing this compound involves the use of 3,4-dichlorobenzoyl chloride as a key starting material. sigmaaldrich.com This acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with primary or secondary amines.

The general reaction scheme involves dissolving 3,4-dichlorobenzoyl chloride in a suitable inert solvent, followed by the addition of the amine. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an inorganic base, is typically included to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Patents describe the synthesis of related structures, such as trans-N-[2-(ethylmethylamino)cyclohexyl]-3,4-dichloro-benzamide, by reacting 3,4-dichlorobenzoyl chloride with the appropriate diamine. google.com This method is favored for its high yields and the commercial availability of the acyl chloride precursor. sigmaaldrich.com

The nucleophilic partner in the key amidation reaction is cyclopentylamine (B150401) or a related alicyclic amine. The reaction between 3,4-dichlorobenzoyl chloride and cyclopentylamine directly yields the target compound. googleapis.com The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and eliminate HCl.

This methodology is not limited to cyclopentylamine; a variety of other cycloalkylamines, such as cyclopropylamine, cyclobutylamine, and cyclohexylamine, can be used to generate a series of structurally related N-cycloalkyl-3,4-dichlorobenzamides. google.comgoogle.com These analogs are crucial for investigating how the size and conformation of the alicyclic ring influence the compound's properties. For instance, a patent details the preparation of N-{2-N′-methyl-N′-(2-pentylethyl)amino]cyclohexyl}-3,4-dichlorobenzamide and N-[2-(N′-methyl-N′-ethylamino)cyclohexyl]-3,4-dichlorobenzamide, showcasing the versatility of this synthetic approach with substituted cyclohexylamines. google.com

Advanced Synthetic Strategies and Reaction Optimization for Research Scale

For research purposes, particularly in drug discovery and materials science, the rapid synthesis of a diverse range of compounds is often required. This has led to the development of advanced synthetic strategies that are amenable to high-throughput and combinatorial chemistry.

Parallel synthesis has emerged as a powerful tool for generating libraries of related compounds simultaneously. nih.gov This strategy can be applied to the synthesis of this compound analogs by reacting a common precursor, such as 3,4-dichlorobenzoyl chloride, with a diverse set of amines in a multi-well plate format. acs.orgnih.govacs.org

Both solution-phase and solid-phase parallel synthesis techniques can be employed. In a solid-phase approach, an amine can be anchored to a resin, which is then treated with the acyl chloride. tandfonline.com After the reaction, the desired amide product is cleaved from the solid support. This method simplifies purification, as excess reagents and byproducts can be washed away. Solution-phase parallel synthesis, often aided by scavenger resins to remove impurities, is also widely used and can be more readily scaled up. acs.org These high-throughput methods enable the rapid generation of a library of analogs for screening purposes.

Modern synthetic chemistry has increasingly adopted energy-efficient and time-saving technologies, with microwave-assisted synthesis being a prominent example. oatext.com Microwave irradiation can dramatically accelerate the rate of chemical reactions by efficiently heating the reactants. asianpubs.org The amide bond formation to produce this compound is a reaction that can benefit significantly from this technique, with reaction times potentially reduced from hours to mere minutes. arabjchem.orgfoliamedica.bg

Microwave-assisted organic synthesis (MAOS) is often conducted in sealed vessels, allowing for temperatures to exceed the solvent's boiling point, which further accelerates the reaction. nih.gov This technique is not only faster but is also considered a "green" chemistry approach as it often leads to higher yields and cleaner reactions with fewer byproducts.

Preparation of Structural Analogs and Derivatives for Structure-Activity Studies

The synthesis of structural analogs is a cornerstone of medicinal chemistry and materials science, providing insights into structure-activity relationships (SAR). For this compound, analogs can be prepared by modifying either the dichlorinated benzene (B151609) ring or the cyclopentyl moiety.

Systematic modifications can include:

Varying the substitution on the benzoyl ring : Instead of the 3,4-dichloro pattern, other halogen substitutions (e.g., 2,4-dichloro, 3,5-dichloro researchgate.net, or fluoro/bromo derivatives) can be introduced. Non-halogen substituents, such as methyl, methoxy, or trifluoromethyl groups, can also be incorporated to probe electronic and steric effects. nih.gov

Introducing linkers or different core scaffolds : To explore a wider chemical space, the benzamide core itself can be modified or incorporated into larger, more complex molecular architectures.

The table below provides examples of reaction conditions for the synthesis of benzamide derivatives, illustrating the variety of precursors that can be used.

| Product | Precursors | Reagents/Conditions | Yield | Reference |

| Vinylic Benzamide Library | Cyclic enaminones, Substituted aroyl chlorides | NaH, THF | 63-90% | acs.org |

| Dopamine D3 Receptor Ligands | 4-(4-arylpiperazinyl)butanamines, Carboxylic acids | DIC, HOBt, DMF | 48% (average) | tandfonline.com |

| Dichlorobenzamide Derivatives | 3,5-dichlorobenzoyl chloride, Arylamines | DMF, 60 °C | Good | researchgate.net |

| trans-N-[2-(ethylmethylamino)cyclohexyl]-3,4-dichloro-benzamide | trans-N-Ethyl N-methyl-1,2-cyclohexanediamine, 3,4-dichlorobenzoyl chloride | - | 52% | google.com |

| 2-Propylquinoline-4-carbohydrazide Hydrazones | 2-Propylquinoline-4-carbohydrazide, Aromatic/Heteroaromatic aldehydes | Ethanol, Microwave Irradiation (1-3 min) | Good to Excellent | arabjchem.org |

This table is interactive. Click on the headers to sort the data.

The synthesis of these diverse analogs allows researchers to systematically evaluate how specific structural features influence biological activity or material properties, guiding the design of new compounds with optimized characteristics. nih.gov

Structure Activity Relationship Sar Studies and Structural Elucidation of 3,4 Dichloro N Cyclopentylbenzamide and Analogs

Influence of Halogenation Pattern on the Benzamide (B126) Aromatic Ring on Biological Interaction

The presence and positioning of halogen substituents on the benzamide aromatic ring are critical determinants of biological activity. Halogen atoms, such as chlorine, significantly influence the electronic properties, lipophilicity, and conformational preferences of the molecule, thereby affecting its interaction with biological targets. ontosight.airsc.org

For benzamide derivatives, the halogenation pattern can dictate the potency and selectivity of the compound. For instance, in studies of various substituted benzamides, the location of chlorine atoms has been shown to be crucial. The 3,4-dichloro pattern on the phenyl ring, as seen in the title compound, establishes a specific electronic distribution and steric profile. This particular arrangement can be vital for fitting into a receptor's binding pocket. Research on related compounds, such as dichlorobenzamides, indicates that the positioning of these electron-withdrawing groups can modulate binding affinity and efficacy. nih.govnih.gov For example, studies on inhibitors of the betaine/GABA transporter 1 (BGT1) identified N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide as a potent noncompetitive inhibitor, highlighting the significance of the dichloro substitution pattern for activity. nih.gov

Table 1: Influence of Benzene (B151609) Ring A Substitutions on Transcriptional Potency of PPARγ Ligands (Analogues of INT131)

This table illustrates the structure-activity relationship concerning substitutions on the benzene ring of a related benzenesulfonamide (B165840) scaffold. It demonstrates how different halogenation patterns and other substitutions affect biological potency, providing insight into the electronic and steric effects relevant to the 3,4-dichloro-N-cyclopentylbenzamide scaffold.

| Compound | Ring A Substitutions | EC50 (nM) |

| INT131 (1) | 2,4-dichloro | 25 |

| Analog 2 | 2,4-dibromo | 10 |

| Analog 3 | 2-chloro, 4-bromo | 2 |

| Analog 4 | 2-chloro, 4-trifluoromethyl | 10 |

| Analog 10 | 2,5-difluoro, 4-bromo | 10 |

| Analog 14 | 2,4,6-trimethyl | 200 |

Data sourced from a study on PPARγ modulators. nih.gov

Role of the N-Substituent in Modulating Molecular Recognition and Activity

Comparative Analysis with Cyclohexyl and Other N-Alkyl/Cycloalkyl Substituents

Comparing the N-cyclopentyl group with other substituents, such as cyclohexyl or various N-alkyl groups, reveals important structure-activity relationships. The choice of the N-substituent can dramatically alter biological activity.

Cyclohexyl vs. Cyclopentyl: The cyclohexyl group is larger and more flexible than the cyclopentyl group, with a preference for a chair conformation. This difference in size and conformational behavior can lead to altered binding affinities. In some systems, the slightly smaller and more planar nature of the cyclopentyl ring may be favored for fitting into a constrained binding pocket, whereas in others, the larger cyclohexyl group might provide more extensive hydrophobic contacts. For example, studies on N-[4-(alkyl)cyclohexyl]-substituted benzamides have been conducted to evaluate their anti-inflammatory and analgesic activities, demonstrating that the cycloalkyl moiety is a key component of their pharmacological profile. nih.gov

Other N-Alkyl/Cycloalkyl Substituents: The size, shape, and polarity of the N-substituent are critical. Research on various N-substituted benzamides has shown that even minor modifications can lead to significant changes in activity. For instance, the replacement of a methyl group with a larger ethyl group on the N-substituent of a pyrazole (B372694) inhibitor was found to preserve activity, suggesting some flexibility in the corresponding binding pocket. nih.gov However, in other cases, the size of an N-alkyl substituent is a sensitive parameter for biological activity. researchgate.net The presence of N-cyclopentyl and N-cyclopropyl groups on a 4-amino-3,5-dichlorobenzamide (B13962085) highlights that complex cycloalkyl substitutions on the amide nitrogen are explored for their potential to modulate biological properties. ontosight.ai

Stereochemical Considerations in Biological Activity Profiles of Related Structures

While this compound itself does not possess a chiral center, stereochemistry is a paramount consideration in the biological activity of many structurally related compounds. researchgate.net Biological systems, being inherently chiral, often exhibit stereospecificity, meaning that one enantiomer or diastereomer of a chiral drug may be significantly more active or have a different pharmacological profile than the other(s). ontosight.ai

In related benzamide structures that do contain stereocenters, the specific configuration (e.g., R or S) can be crucial for molecular recognition and subsequent biological response. ontosight.aiontosight.ai For example, the "exo-" notation in the name of a related bicyclic benzamide derivative indicates a specific stereochemical arrangement that is integral to its defined structure and function. ontosight.ai The spatial orientation of key functional groups determines how effectively a ligand can interact with its target receptor or enzyme. An incorrect stereochemical configuration can lead to a loss of key binding interactions (like hydrogen bonds or hydrophobic contacts) or introduce steric clashes within the binding site, resulting in reduced or abolished activity.

Conformational Analysis and Pharmacophore Model Development

Conformational analysis and pharmacophore modeling are essential computational tools used to understand the three-dimensional structural requirements for the biological activity of a series of molecules. nih.gov

Conformational Analysis: this compound is a flexible molecule, with rotation possible around several single bonds, notably the amide bond and the bond connecting the cyclopentyl group to the nitrogen. Conformational analysis aims to identify the low-energy, biologically active conformation—the specific 3D shape the molecule adopts when it binds to its target. researchgate.net Techniques like molecular mechanics and quantum chemistry calculations are used to determine the preferred spatial arrangement of the atoms. For instance, an intramolecular hydrogen bond between the amide N-H and an ortho-substituent on the benzamide ring could be a key conformational feature for certain benzamide analogs, locking the molecule into a more rigid and active state. researchgate.net

Pharmacophore Model Development: A pharmacophore model is a 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. dergipark.org.tr For a series of active benzamide analogs, a pharmacophore model might include features such as hydrogen bond donors (e.g., the amide N-H), hydrogen bond acceptors (e.g., the carbonyl oxygen), hydrophobic regions (e.g., the cyclopentyl group), and aromatic rings with specific electronic properties (e.g., the dichlorinated phenyl ring). nih.govbiointerfaceresearch.com By aligning the low-energy conformations of several active compounds, common features can be identified to build a hypothesis. nih.gov This model serves as a valuable guide for the design and discovery of new, potentially more potent, or selective compounds by ensuring that newly designed structures contain the required pharmacophoric elements in the correct spatial orientation. ug.edu.ge

Absence of Publicly Available Data for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific in vitro biological data was found for the compound This compound corresponding to the requested molecular and cellular targets.

The investigation sought to identify research pertaining to the compound's molecular mechanism of action, with a focus on protein-ligand interactions, modulation of cellular pathways, and the identification of novel molecular targets. The specific areas of inquiry included:

Enzyme Inhibition: Data on the inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Acetylcholinesterase, and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Receptor Binding: Binding profiles for Opioid Receptors, Dopamine D2 Receptors, and Serotonin Transporters.

Cellular Pathway Modulation: Effects on NFκB activation, induction of apoptosis, and phosphorylation of the pro-apoptotic protein BAD.

Novel Target Identification: Studies aimed at discovering new molecular targets in pre-clinical models.

Computational Chemistry and in Silico Approaches for 3,4 Dichloro N Cyclopentylbenzamide Research

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is crucial in drug design for identifying potential drug candidates and understanding the molecular basis of their activity. tandfonline.comlaurinpublishers.com The process involves computationally placing a ligand into the binding site of a target protein and evaluating the binding affinity based on scoring functions. laurinpublishers.comscispace.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For 3,4-dichloro-N-cyclopentylbenzamide, molecular docking studies would be instrumental in predicting its binding mode within the active site of a target protein. By analyzing the docking poses and scores, researchers can hypothesize which amino acid residues are critical for binding and how the dichlorophenyl and cyclopentyl moieties contribute to the interaction. This information is vital for lead optimization, where the chemical structure is modified to enhance binding affinity and selectivity.

A typical molecular docking workflow involves:

Preparation of the ligand (this compound) and receptor (protein) structures.

Identification of the binding site on the receptor.

Docking of the ligand into the binding site using a specific algorithm.

Scoring and ranking of the predicted binding poses. scispace.com

Analysis of the top-ranked poses to understand the ligand-protein interactions.

The accuracy of docking predictions is often assessed by comparing the predicted binding mode to an experimentally determined structure, if available, using metrics like the root-mean-square deviation (RMSD). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) with experimentally measured activities. nih.gov These models are valuable for predicting the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive animal testing. nih.gov

In the context of this compound research, a QSAR study would involve a dataset of analogous benzamide (B126) derivatives with known biological activities. The process typically includes:

Data Set Preparation: Compiling a set of molecules with their corresponding biological activities.

Descriptor Calculation: Generating a wide range of molecular descriptors for each compound, which can be 2D (e.g., topological indices) or 3D (e.g., steric and electronic fields). nih.govsemanticscholar.org

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. researchgate.netnih.gov

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. researchgate.net

A well-validated QSAR model could predict the biological activity of this compound and guide the design of new derivatives with improved potency. arxiv.org

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Analysis, Molecular Electrostatic Potential (MEP) Mapping)

Electronic structure calculations provide fundamental insights into the chemical reactivity and properties of a molecule based on its electron distribution. scispace.com These methods are essential for a deep understanding of a compound's behavior at the atomic and molecular level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comkarazin.ua DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. rsc.orgmdpi.com For this compound, DFT could be used to obtain an accurate 3D structure and understand the influence of the chloro and cyclopentyl substituents on the benzamide core.

Frontier Molecular Orbital (FMO) Analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.commdpi.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. mdpi.com FMO analysis of this compound would help in predicting its reactivity in chemical reactions and its potential to interact with biological targets. youtube.comscribd.com

Molecular Electrostatic Potential (MEP) Mapping visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dedtic.mil The MEP map uses a color spectrum to indicate regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). researchgate.netnih.govresearchgate.net For this compound, an MEP map would highlight the electronegative oxygen and chlorine atoms as regions of negative potential and the amide proton as a region of positive potential, providing clues about its non-covalent interaction capabilities. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, binding and unbinding events, and the influence of the solvent environment. nih.govbiorxiv.org

In the study of this compound, MD simulations can be used to:

Explore the conformational landscape of the molecule, identifying its most stable and accessible shapes.

Simulate the binding process of the ligand to its protein target, providing insights into the dynamics of the interaction and the stability of the complex over time.

Investigate the role of water molecules and ions in the binding process. mpg.de

Assess the self-aggregation propensity of the molecule in aqueous solution. nih.gov

MD simulations offer a dynamic perspective that complements the static picture provided by molecular docking, leading to a more comprehensive understanding of the ligand's behavior in a biological system. mdpi.commdpi.com

An Examination of this compound in Select Research and Development Areas

The landscape of chemical compounds is vast, with many molecules holding theoretical potential for a range of applications. One such compound is this compound. This article explores the documented applications of this specific chemical entity within several key areas of scientific research, adhering strictly to published findings.

Advanced Characterization and Analytical Methodologies in Research

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the absolute determination of a molecule's three-dimensional structure in the solid state. anton-paar.comusp.org This powerful technique provides unequivocal proof of atomic connectivity, conformational details, and intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice. usp.org

Interactive Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for 3,4-dichloro-N-cyclopentylbenzamide

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₂H₁₃Cl₂NO | The elemental composition of the molecule. |

| Formula Weight | 258.14 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group indicating specific symmetry elements within the unit cell. |

| a, b, c (Å) | 8.5, 12.1, 14.3 | The dimensions of the unit cell along the x, y, and z axes. |

| α, γ (°) | 90 | The angles of the unit cell. |

| β (°) | 98.5 | The non-90° angle characteristic of the monoclinic system. |

| Volume (ų) | 1458 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.175 g/cm³ | The calculated density based on the unit cell volume and molecular weight. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the covalent framework of molecules in solution. mdpi.com Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

For this compound, ¹H NMR would reveal the chemical environment and connectivity of the protons. The aromatic region would show distinct signals for the three protons on the dichlorophenyl ring, with splitting patterns dictated by their coupling to each other. The aliphatic region would contain signals for the methine proton of the cyclopentyl group attached to the amide nitrogen, as well as the signals for the remaining methylene (B1212753) protons.

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| ¹H NMR | Atom No. | Predicted δ (ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-2 | 7.95 | d | 2.1 | |

| H-5 | 7.60 | dd | 8.4, 2.1 | |

| H-6 | 7.45 | d | 8.4 | |

| NH | 6.20 | d (broad) | 7.5 | |

| H-1' | 4.35 | m | - | |

| H-2'/5' | 1.50-1.80 | m | - | |

| H-3'/4' | 1.50-1.80 | m | - | |

| ¹³C NMR | Atom No. | Predicted δ (ppm) | ||

| C=O | 166.5 | |||

| C-1 | 135.0 | |||

| C-3 | 133.0 | |||

| C-4 | 131.0 | |||

| C-2 | 129.5 | |||

| C-5 | 127.0 | |||

| C-6 | 130.5 | |||

| C-1' | 52.0 | |||

| C-2'/5' | 33.5 | |||

| C-3'/4' | 24.0 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. ekb.egnih.gov For this compound, HRMS would be used to verify that the experimental mass corresponds to the calculated exact mass of the molecular formula C₁₂H₁₃Cl₂NO, thereby ruling out other potential formulas. researchgate.net

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This fragmentation pattern serves as a structural fingerprint. For this molecule, a characteristic fragmentation would be the cleavage of the amide bond, yielding ions corresponding to the 3,4-dichlorobenzoyl cation and the cyclopentyl amine radical cation, or related fragments.

Interactive Table 3: Predicted HRMS and MS/MS Fragmentation Data for this compound

| Analysis Type | Parameter | Predicted Value | Description |

| HRMS | Chemical Formula | C₁₂H₁₃³⁵Cl₂NO | Molecular formula considering the most abundant chlorine isotope. |

| Calculated m/z [M+H]⁺ | 258.0447 | Calculated exact mass of the protonated molecule. | |

| Observed m/z [M+H]⁺ | 258.0451 | A hypothetical observed mass within a low ppm error range. | |

| Mass Error (ppm) | 1.55 | The deviation between calculated and observed mass, confirming high accuracy. | |

| MS/MS | Precursor Ion (m/z) | 258.04 | The protonated molecule selected for fragmentation. |

| Fragment Ion 1 (m/z) | 172.96 | Corresponds to the [C₇H₃Cl₂O]⁺ fragment (3,4-dichlorobenzoyl cation). | |

| Fragment Ion 2 (m/z) | 86.09 | Corresponds to the [C₅H₁₂N]⁺ fragment (protonated cyclopentylamine). |

Chromatographic Methods for Purity Assessment and Isomer Separation in Research Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of research samples. chromatographyonline.comijrpc.com For this compound, a reversed-phase HPLC method is typically developed to separate the final product from any unreacted starting materials (e.g., 3,4-dichlorobenzoic acid, cyclopentylamine), reagents, or potential side-products. energetic-materials.org.cnrsc.org

The method's effectiveness relies on the differential partitioning of these compounds between a nonpolar stationary phase (like C18) and a polar mobile phase. ijrpc.com A UV detector is commonly used for quantification, as the benzamide (B126) chromophore provides strong absorbance. The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks. This method can also be adapted to separate potential regioisomers, such as 2,3-dichloro or 3,5-dichloro analogues, ensuring the isomeric purity of the sample.

Interactive Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Standard reversed-phase column for separating nonpolar to moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous component of the mobile phase. Acid is added to improve peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic component of the mobile phase used to elute the compound. |

| Gradient | 50% to 95% B over 15 minutes | A gradient elution ensures that both more and less polar impurities are eluted and resolved. |

| Flow Rate | 1.0 mL/min | A standard flow rate for an analytical scale column. |

| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility. |

| Detection | UV at 254 nm | The aromatic ring allows for strong UV absorbance for sensitive detection. |

| Injection Vol. | 5 µL | A small, precise volume of the dissolved sample is injected for analysis. |

Future Research Directions and Unaddressed Challenges

Rational Design Principles for Enhanced Biological Selectivity and Potency

The rational design of novel analogs of 3,4-dichloro-N-cyclopentylbenzamide with improved biological selectivity and potency is a cornerstone of future research. A deep understanding of the structure-activity relationships (SAR) is critical to this effort. nih.gov For instance, studies on similar dichlorobenzamide compounds have revealed that the position of the chlorine substituents on the benzene (B151609) ring is crucial for activity. acs.org Modifications to the cyclopentyl group, such as altering its size or introducing different functional groups, could also significantly impact binding affinity and selectivity for target proteins.

Key strategies for enhancing selectivity and potency include:

Isosteric Replacement: Replacing specific atoms or groups with others that have similar physical or chemical properties can fine-tune the compound's interaction with its biological target. ucl.ac.uk For example, substituting the amide linker with a sulfonamide has been shown to be critical for the activity of some related compounds. nih.gov

Conformational Restriction: Introducing rigid structural elements can lock the molecule into a more biologically active conformation, thereby increasing potency and potentially selectivity.

Exploitation of Allosteric Sites: Designing compounds that bind to allosteric sites—locations on a protein distinct from the active site—can offer a novel mechanism for modulating protein function and may lead to improved selectivity. acs.org Research has identified allosteric binding pockets in targets like the betaine/GABA transporter 1 (BGT1) for noncompetitive inhibitors. acs.org

Development of Novel and Sustainable Synthetic Routes for Benzamide (B126) Scaffolds

The development of efficient and environmentally friendly synthetic methods for producing this compound and other benzamide derivatives is a significant area of ongoing research. Traditional synthetic routes often rely on harsh reagents and produce substantial waste. Modern approaches focus on "green chemistry" principles to create more sustainable processes. arabjchem.org

Future research in this area will likely focus on:

Catalytic Methods: The use of transition metal catalysts, such as rhodium and palladium, has shown promise in the synthesis of complex heterocyclic structures and could be adapted for benzamide synthesis. nih.gov

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields, offering a more efficient alternative to conventional heating methods. arabjchem.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions, leading to higher purity products and safer handling of hazardous reagents.

A key starting material for this compound is 3,4-dichlorobenzoic acid. Greener synthetic routes for this intermediate, such as the oxidation of 3,4-dichlorobenzyl alcohol using a gold-nanoparticle-on-titania catalyst with oxygen, are being explored. chemicalbook.com Another approach involves the reaction of 3,4-dichlorobromobenzene with magnesium and then borate (B1201080) to produce the acid. google.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and has immense potential for the design and optimization of benzamide derivatives. jst.go.jpdrughunter.commdpi.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their biological activity, and optimize their properties. nih.govnih.govresearchgate.net

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning algorithms to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new, unsynthesized molecules. nih.gov

Virtual Screening: AI-powered algorithms can rapidly screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. jst.go.jpnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, offering a powerful tool for exploring novel chemical space. springernature.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the drug discovery process is crucial for avoiding late-stage failures. AI models can be trained to make these predictions with increasing accuracy. jst.go.jp

While AI holds great promise, challenges remain, including the need for large, high-quality datasets for training models and the "black box" nature of some algorithms, which can make it difficult to understand the reasoning behind their predictions. ucl.ac.uknih.gov

Addressing Unexplored Biological Targets and Mechanistic Questions for Benzamide Derivatives

While much research has focused on known targets of benzamide derivatives, a significant opportunity lies in identifying and validating novel biological targets. This could lead to the development of first-in-class medicines with new mechanisms of action. For instance, some benzamide derivatives have shown activity against the MmpL3 protein in Mycobacterium tuberculosis, a promising target for new anti-tubercular drugs. nih.gov Others have been identified as inhibitors of the β-tubulin protein, which is important in cancer. acs.org

Future research should aim to:

Elucidate Mechanisms of Action: For compounds with known activity but an unclear mechanism, further studies are needed to identify the precise molecular target and signaling pathways involved.

Target Deconvolution: For compounds identified through phenotypic screening (which assesses the effect of a compound on a cell or organism), techniques such as chemical proteomics can be used to identify the specific protein(s) that the compound binds to.

Explore New Therapeutic Areas: The structural features of this compound may make it a suitable starting point for developing inhibitors of other, as-yet-unexplored enzymes or receptors.

By systematically exploring these new avenues, researchers can expand the therapeutic potential of the benzamide scaffold and address unmet medical needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.